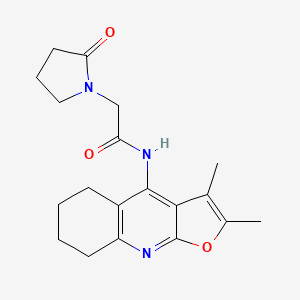

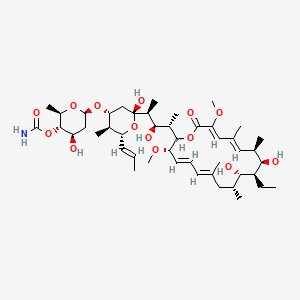

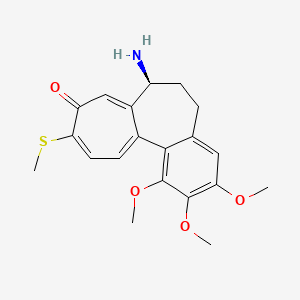

![molecular formula C40H42N2O2 B1669372 6-[(2E)-1,1-二甲基-2-[(2E,4E)-5-(1,1,3-三甲基苯并[e]吲哚-3-鎓-2-基)戊-2,4-二烯亚基]苯并[e]吲哚-3-基]己酸酯 CAS No. 1144107-80-1](/img/structure/B1669372.png)

6-[(2E)-1,1-二甲基-2-[(2E,4E)-5-(1,1,3-三甲基苯并[e]吲哚-3-鎓-2-基)戊-2,4-二烯亚基]苯并[e]吲哚-3-基]己酸酯

描述

Free acid form, unactivated far-red emitting fluorescent dye. Can be considered non-reactive for most applications and used as a control or reference sample, and for instrument calibration.

CY5.5 carboxylic acid, also known as Cyanine5.5 carboxylic acid, is a Far-red emitting fluorescent dye with Ex/Em wavelength 673nm/707nm. CY5.5 carboxylic acid can be considered non-reactive for most applications and used as a control or reference sample, and for instrument calibration.

科学研究应用

Biomedical Imaging

Cy5.5-COOH is a fluorescent dye that is commonly used in the field of biomedical imaging . It has an irreplaceable role, especially in precision imaging of tumors . The low autofluorescence of biological specimens in the spectrum region of Cy5.5-COOH makes it advantageous over other fluorophores .

Single Cell Imaging

This compound is also used in single cell imaging of specific cells and research related to drug metabolism labeling . This allows for the study of individual cells in greater detail, which can be crucial in understanding cellular behaviors and responses.

Tracing of Specific Substances

The Cy5.5-COOH dye is used for the tracing of specific substances . This is particularly useful in biomedical research where tracking the movement and interaction of specific substances within a biological system is necessary.

Luminescence Studies

Cy5.5-COOH is used in studies focusing on luminescence properties . Understanding these properties can provide valuable insights for the theoretical design of new fluorescein and their clinical applications .

Flow Cytometry

Cy5.5-COOH is used in flow cytometry, a technique used to measure the physical and chemical characteristics of a population of cells or particles . This dye’s properties make it suitable for use with the 633 nm or 647 nm laser lines .

Genomics

In the field of genomics, Cy5.5-COOH is used due to its bright, far-red-fluorescent properties . This allows for the visualization and analysis of various genomic elements.

作用机制

Target of Action

Cy5.5-COOH primarily targets the structures containing amino groups in the cell membrane . It can react with these amino structures, enabling the fluorescent labeling of cells .

Mode of Action

The carboxylic acid functional group present in Cy5.5-COOH allows it to be conjugated to other compounds, facilitating specific binding and detection with different biomolecules . For instance, it can react with the amino acids residues on the cell membrane, allowing for the fluorescent labeling of cells .

Biochemical Pathways

Cy5.5-COOH does not directly participate in any biochemical pathways. Instead, it serves as a tool for visualizing and studying these pathways. By labeling specific biomolecules, it allows researchers to track these molecules’ movements and interactions, thereby illuminating the biochemical pathways they are involved in .

Pharmacokinetics

The pharmacokinetics of Cy5Its solubility in dmso is known to be 50 mg/ml . This high solubility suggests that it could be readily absorbed and distributed in the body when administered in a suitable solvent.

Result of Action

The primary result of Cy5.5-COOH’s action is the fluorescent labeling of cells. This allows for the visualization of cells under a fluorescence microscope, aiding in various research applications such as cell imaging, protein localization, and immunostaining .

Action Environment

The action of Cy5.5-COOH can be influenced by various environmental factors. For instance, its fluorescence properties can be affected by the pH and temperature of its environment. Moreover, its stability and sensitivity suggest that it can function effectively in a variety of biological environments .

属性

IUPAC Name |

6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N2O2/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFHWNVLHOOSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

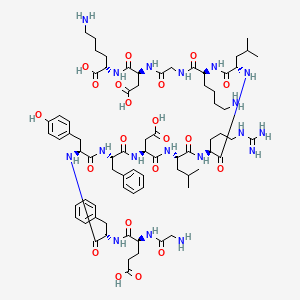

![3-Chloro-5-[(2e)-3,7-Dimethylocta-2,6-Dien-1-Yl]-4,6-Dihydroxy-2-Methylbenzaldehyde](/img/structure/B1669299.png)